3,3-Bis(bromomethyl)-1-tosylazetidine

Description

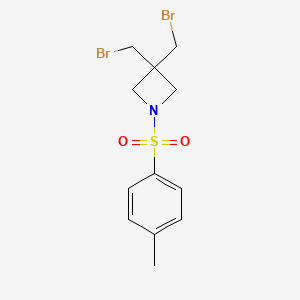

Structure

2D Structure

Properties

IUPAC Name |

3,3-bis(bromomethyl)-1-(4-methylphenyl)sulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br2NO2S/c1-10-2-4-11(5-3-10)18(16,17)15-8-12(6-13,7-14)9-15/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQDNRYTTAIWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718468 | |

| Record name | 3,3-Bis(bromomethyl)-1-(4-methylbenzene-1-sulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041026-61-2 | |

| Record name | 3,3-Bis(bromomethyl)-1-(4-methylbenzene-1-sulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(bromomethyl)-1-(4-methylbenzenesulfonyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,3-bis(bromomethyl)-1-tosylazetidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 3,3-bis(bromomethyl)-1-tosylazetidine, a valuable building block in medicinal chemistry and organic synthesis. The unique strained four-membered ring of the azetidine moiety, combined with the reactive bromomethyl groups, makes this compound a versatile scaffold for the introduction of diverse functionalities and the construction of complex molecular architectures. This document will detail a robust synthetic strategy, delving into the underlying reaction mechanisms, critical experimental parameters, and best practices for a successful synthesis.

Introduction: The Significance of Substituted Azetidines

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1] Their rigid structure introduces conformational constraints, which can be advantageous for optimizing ligand-receptor interactions. The incorporation of an azetidine ring can also favorably modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. Consequently, 3-substituted azetidine derivatives are prevalent in a number of biologically active compounds. The target molecule, this compound, serves as a key intermediate for the synthesis of a wide array of novel azetidine-based compounds. The tosyl group provides a stable protecting group for the nitrogen atom, which can be removed under specific conditions, while the two bromomethyl groups offer reactive sites for nucleophilic substitution, allowing for the facile introduction of various side chains and functional groups.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively approached through a two-step sequence, starting from a readily accessible diol precursor. This strategy ensures a high-yielding and scalable process. The overall workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

The synthesis commences with the preparation of the key intermediate, 1-tosyl-3,3-bis(hydroxymethyl)azetidine. This is followed by the crucial bromination step to yield the final product.

Part 1: Synthesis of 1-Tosyl-3,3-bis(hydroxymethyl)azetidine

While several methods for the synthesis of the azetidine ring have been reported, a practical approach for this specific precursor involves the cyclization of a suitably substituted 1,3-diaminopropane derivative or the reaction of an amine with a 1,3-dielectrophile.[2][3] For the purpose of this guide, we will outline a plausible and efficient synthesis starting from 2,2-bis(aminomethyl)-1,3-propanediol, which can be tosylated and then cyclized. A more direct, albeit potentially more challenging, route involves the direct tosylation of 3,3-bis(hydroxymethyl)azetidine.

Proposed Protocol:

A robust method for the formation of the azetidine ring involves the intramolecular cyclization of a γ-amino alcohol derivative.[4]

-

Protection of the Amino Group: The synthesis begins with the protection of the nitrogen atom of a suitable precursor, such as 3-amino-2,2-bis(hydroxymethyl)-1-propanol, with a tosyl group. This is typically achieved by reacting the amino-diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Activation of the Primary Hydroxyl Group: The primary hydroxyl group of the resulting N-tosylated amino-diol is then selectively activated to create a good leaving group. This can be accomplished by mesylation (using methanesulfonyl chloride) or tosylation (using another equivalent of p-toluenesulfonyl chloride).

-

Intramolecular Cyclization: Treatment of the activated intermediate with a non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic solvent like THF or dimethylformamide (DMF) induces an intramolecular SN2 reaction. The deprotonated sulfonamide nitrogen acts as the nucleophile, displacing the leaving group to form the strained four-membered azetidine ring.

Part 2: Bromination of 1-Tosyl-3,3-bis(hydroxymethyl)azetidine

With the successful synthesis of the diol precursor, the next critical step is the conversion of the two hydroxymethyl groups into bromomethyl groups. Two highly effective and commonly employed methods for this transformation are the use of phosphorus tribromide (PBr₃) and the Appel reaction.

Method A: Bromination with Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a classic and reliable reagent for converting primary and secondary alcohols to the corresponding alkyl bromides.[5][6][7] The reaction generally proceeds with high yields and minimal side products.

Reaction Mechanism:

The mechanism of bromination with PBr₃ involves an initial reaction of the alcohol with PBr₃ to form a protonated phosphite ester. This is followed by an SN2 attack by the bromide ion on the carbon atom, with the departure of the good leaving group, a dibromophosphite species.[8]

Caption: Simplified mechanism of alcohol bromination with PBr₃.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 1-tosyl-3,3-bis(hydroxymethyl)azetidine (1.0 eq) in a dry aprotic solvent such as diethyl ether or dichloromethane under an inert atmosphere (nitrogen or argon), cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add phosphorus tribromide (0.7-0.8 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into ice-cold water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Method B: The Appel Reaction

The Appel reaction provides a mild and efficient alternative for the conversion of alcohols to alkyl bromides using a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[9] This method is particularly useful for sensitive substrates.

Reaction Mechanism:

The Appel reaction proceeds through the formation of a phosphonium salt from the reaction of triphenylphosphine and carbon tetrabromide. The alcohol then deprotonates this salt, and the resulting alkoxide attacks the phosphorus atom, displacing a bromide ion. The final step is an SN2 displacement of the triphenylphosphine oxide leaving group by the bromide ion.[9]

Caption: Simplified mechanism of the Appel reaction for bromination.

Detailed Experimental Protocol:

-

Reaction Setup: Dissolve 1-tosyl-3,3-bis(hydroxymethyl)azetidine (1.0 eq) and carbon tetrabromide (2.2-2.5 eq) in a dry aprotic solvent like dichloromethane or acetonitrile under an inert atmosphere. Cool the solution to 0 °C.

-

Reagent Addition: To this solution, add triphenylphosphine (2.2-2.5 eq) portion-wise, ensuring the temperature remains at 0 °C.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: The crude residue will contain the product and triphenylphosphine oxide as a major byproduct. The product can be purified by column chromatography on silica gel. A common technique to facilitate the removal of triphenylphosphine oxide is to triturate the crude mixture with a solvent in which the product is soluble but the oxide is not, such as diethyl ether.[10]

Data Summary

| Parameter | Method A: PBr₃ | Method B: Appel Reaction |

| Brominating Agent | Phosphorus tribromide | Triphenylphosphine & Carbon tetrabromide |

| Stoichiometry | ~0.7 eq PBr₃ per 1.0 eq diol | ~2.2 eq PPh₃ and CBr₄ per 1.0 eq diol |

| Solvent | Diethyl ether, Dichloromethane | Dichloromethane, Acetonitrile |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours | 2-4 hours |

| Key Byproduct | Phosphorous acid | Triphenylphosphine oxide |

| Advantages | Cost-effective | Milder conditions, faster reaction |

| Disadvantages | Longer reaction time, corrosive reagent | Stoichiometric amounts of PPh₃ and CBr₄ needed, byproduct removal |

Safety Considerations

-

Phosphorus tribromide (PBr₃): is a corrosive and toxic liquid that reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Carbon tetrabromide (CBr₄): is a toxic and environmentally harmful substance. Handle with care and avoid inhalation of dust.

-

Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a fume hood.

-

General Precautions: All reactions should be carried out under an inert atmosphere to prevent moisture from interfering with the reagents.

Conclusion

The synthesis of this compound is a valuable process for accessing a versatile chemical building block. The two-step strategy, involving the formation of a diol precursor followed by bromination, offers a reliable and adaptable route. Both the phosphorus tribromide and Appel reaction methods for bromination are effective, with the choice of method depending on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available resources. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and safely synthesize this important intermediate for their drug discovery and chemical synthesis endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Azetidine synthesis [organic-chemistry.org]

- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 6. byjus.com [byjus.com]

- 7. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Appel reaction - Wikipedia [en.wikipedia.org]

- 10. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Mechanism of Action of 3,3-Bis(bromomethyl)-1-tosylazetidine

Introduction

3,3-Bis(bromomethyl)-1-tosylazetidine is a highly functionalized, strained heterocyclic compound with significant potential in synthetic organic chemistry. Its unique architecture, combining a strained four-membered azetidine ring, an activating N-tosyl group, and two reactive bromomethyl substituents, makes it a versatile building block for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of the core mechanism of action of this reagent, offering insights for researchers, scientists, and drug development professionals. The reactivity of azetidines is largely influenced by their significant ring strain, which makes them more reactive than their larger ring counterparts while being more stable and easier to handle than aziridines[1].

Molecular Structure and Inherent Reactivity

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The central four-membered azetidine ring is inherently strained, predisposing it to ring-opening reactions. The nitrogen atom is protected by a p-toluenesulfonyl (tosyl) group, which serves two primary purposes: it reduces the nucleophilicity and basicity of the nitrogen atom and acts as an excellent leaving group in certain reactions[2][3]. The two bromomethyl groups at the C3 position are primary alkyl halides, making them susceptible to nucleophilic substitution reactions.

Figure 1: Structure of this compound highlighting reactive sites.

Primary Mechanism of Action: Nucleophilic Substitution

The predominant mechanism of action for this compound involves nucleophilic substitution at the bromomethyl groups. These primary alkyl bromides are excellent substrates for SN2 reactions.

Step-by-Step SN2 Reaction Pathway

-

Nucleophile Attack: A suitable nucleophile (e.g., an amine, thiol, or azide) attacks one of the electrophilic carbon atoms of the bromomethyl groups.

-

Transition State: A pentacoordinate transition state is formed where the nucleophile is forming a new bond to the carbon, and the carbon-bromine bond is breaking simultaneously.

-

Inversion of Stereochemistry: If the carbon were chiral, this reaction would proceed with an inversion of stereochemistry. In this case, as the carbon is prochiral, this leads to a specific diastereomer.

-

Leaving Group Departure: The bromide ion departs, resulting in the formation of the substituted product.

This process can occur sequentially on both bromomethyl groups, allowing for the introduction of two different or identical nucleophiles. The synthesis of 3,3-bis(azidomethyl)oxetane (BAMO) from a similar ditosylate precursor, where tosyl groups are substituted by azide groups via an SN2 mechanism, provides a strong analogy for this reactivity[4].

Figure 2: Sequential SN2 reaction pathway.

Secondary Mechanism: Ring-Opening Reactions

While nucleophilic substitution at the bromomethyl groups is the primary mode of reactivity, the strained azetidine ring can also undergo nucleophilic ring-opening, particularly under forcing conditions or with specific catalysts. Ag(I)-catalyzed ring-opening of N-tosylazetidines with various nucleophiles has been reported[5].

The regioselectivity of the ring-opening is influenced by both steric and electronic factors. Attack at the less hindered C2 or C4 positions is generally favored. The presence of the electron-withdrawing tosyl group on the nitrogen atom activates the ring towards nucleophilic attack.

Experimental Protocol: Synthesis of a Diamine via Nucleophilic Substitution

This protocol details a representative synthesis of a diamine derivative from this compound, illustrating its primary mechanism of action. This is analogous to one-pot nucleophilic substitution reactions of benzylic bromides with sodium azide[6].

Objective: To synthesize 3,3-bis(aminomethyl)-1-tosylazetidine derivative.

Materials:

-

This compound

-

Primary or secondary amine (2.2 equivalents)

-

Potassium carbonate (K2CO3) (3.0 equivalents)

-

Acetonitrile (CH3CN), anhydrous

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous acetonitrile.

-

Addition of Reagents: Add potassium carbonate (3.0 eq) followed by the dropwise addition of the amine (2.2 eq) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

-

Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3,3-bis(aminomethyl)-1-tosylazetidine derivative.

Figure 3: Experimental workflow for the synthesis of a diamine derivative.

Factors Influencing Reactivity

The reactivity of this compound can be modulated by several factors:

| Factor | Effect on Nucleophilic Substitution | Rationale |

| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates. | The rate of an SN2 reaction is directly proportional to the concentration and nucleophilicity of the nucleophile. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are preferred. | These solvents solvate the cation but not the nucleophile, increasing its effective nucleophilicity. |

| Temperature | Higher temperatures increase the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |

| Steric Hindrance | Bulky nucleophiles will react slower. | SN2 reactions are sensitive to steric hindrance at the reaction center. |

Potential Side Reactions

Under certain conditions, side reactions can compete with the desired nucleophilic substitution.

-

Elimination (E2): A strong, sterically hindered base can promote the elimination of HBr to form an alkene.

-

Ring-Opening: As previously mentioned, harsh conditions or specific catalysts can lead to the opening of the azetidine ring.

Figure 4: Competing reaction pathways.

Conclusion

This compound is a potent and versatile electrophile. Its primary mechanism of action is dominated by sequential SN2 reactions at the two bromomethyl groups, providing a reliable method for the introduction of two nucleophilic fragments. The presence of the strained, tosyl-activated azetidine ring offers opportunities for more complex, downstream transformations. A thorough understanding of its reactivity and the factors that control it is crucial for its effective application in the synthesis of novel and medicinally relevant compounds.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-(p-Toluenesulfonyl)azetidine 97 7730-45-2 [sigmaaldrich.com]

- 6. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3,3-bis(bromomethyl)-1-tosylazetidine chemical properties

An In-Depth Technical Guide to 3,3-bis(bromomethyl)-1-tosylazetidine: Properties, Synthesis, and Applications

Introduction: The Azetidine Scaffold in Modern Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in medicinal chemistry and drug discovery. Their inherent ring strain and non-planar, three-dimensional structure offer a unique conformational profile that can significantly enhance the physicochemical properties of bioactive molecules, such as solubility and metabolic stability.[1] Within this class, this compound stands out as a highly versatile and reactive building block. Its bifunctional nature, conferred by the two bromomethyl groups, provides a gateway for the synthesis of complex molecular architectures, including spirocyclic systems and diverse compound libraries for therapeutic screening.[2][3] The presence of the electron-withdrawing N-tosyl group not only activates the azetidine ring but also provides a stable, crystalline handle, facilitating its synthesis and purification. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this pivotal synthetic intermediate for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid under standard conditions.[2] The central four-membered azetidine ring is substituted at the C3 position with two reactive bromomethyl groups and at the nitrogen atom with a p-toluenesulfonyl (tosyl) group. This substitution pattern defines its utility as a synthetic intermediate.

| Property | Value | Source(s) |

| CAS Number | 1041026-61-2 | [4][5] |

| Molecular Formula | C₁₂H₁₅Br₂NO₂S | [4][5] |

| Molecular Weight | 397.13 g/mol | [4][5] |

| Appearance | White to almost white powder | [2] |

| Boiling Point | 467.0 ± 51.0 °C at 760 mmHg (Predicted) | |

| Storage | Sealed in a dry environment at 2-8 °C | [5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically proceeds from a corresponding diol precursor, 3,3-bis(hydroxymethyl)-1-tosylazetidine. The transformation involves the conversion of the two primary hydroxyl groups into bromides, a common and efficient reaction in organic synthesis. The choice of brominating agent is critical to ensure high yield and purity while avoiding side reactions, such as ring-opening of the strained azetidine.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Bromination of 3,3-bis(hydroxymethyl)-1-tosylazetidine

This protocol describes a generalized procedure based on the Appel reaction, a reliable method for converting alcohols to alkyl halides.

-

Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-bis(hydroxymethyl)-1-tosylazetidine (1.0 eq) and carbon tetrabromide (CBr₄, 2.5 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction upon addition of triphenylphosphine.

-

Reagent Addition: Add triphenylphosphine (PPh₃, 2.5 eq) portion-wise to the stirred solution. The reaction mixture may develop a yellow or orange color.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching and Workup: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether.

-

Purification: The filtrate is concentrated and purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality Behind Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvent: Water would react with the phosphine and brominating agent, reducing the yield.

-

Staged Cooling and Addition: The reaction between CBr₄ and PPh₃ is exothermic. Slow, cooled addition prevents overheating, which could lead to degradation of the strained azetidine ring.

-

Excess Reagents: Using a slight excess of the Appel reagents ensures complete conversion of the diol.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its role as a bifunctional electrophile. The two bromomethyl groups are excellent substrates for Sₙ2 reactions with a wide range of nucleophiles. This allows for the symmetrical or asymmetrical introduction of new functional groups, leading to the construction of diverse molecular scaffolds.[2][3]

Key Reaction Pathways

-

With N-Nucleophiles (Amines, Azides): Reaction with primary or secondary amines readily forms diamino-substituted azetidines, which are key cores in medicinal chemistry.

-

With O-Nucleophiles (Alcohols, Phenols): Forms the corresponding di-ethers, allowing for the introduction of aryl or alkyl ether functionalities.[3]

-

With S-Nucleophiles (Thiols): Leads to the formation of thioethers.

-

With C-Nucleophiles (Cyanides, Malonates): Enables carbon-carbon bond formation, extending the carbon skeleton.

-

Intramolecular Cyclization: If reacted with a dinucleophile, it can lead to the formation of novel spirocyclic or bicyclic azetidine systems.

Reactivity Profile Diagramdot

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS号:1041026-61-2-3,3-Bis(broMoMethyl)-1-(p... - this compound-科华智慧 [kehuaai.com]

- 5. 1041026-61-2|this compound|BLD Pharm [bldpharm.com]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3,3-Bis(bromomethyl)-1-tosylazetidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the novel azetidine derivative, 3,3-bis(bromomethyl)-1-tosylazetidine . This compound holds significant potential as a versatile building block in medicinal chemistry and materials science, particularly in the construction of complex spirocyclic and bicyclic scaffolds. Due to the limited availability of consolidated data in the public domain, this document serves as a core reference for its synthesis and characterization.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its presence in a molecule can impart favorable physicochemical properties, including improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. The rigid, three-dimensional nature of the azetidine core allows for precise vectoral projection of substituents into three-dimensional space, enabling fine-tuned interactions with biological targets. The subject of this guide, this compound, is a functionally rich derivative poised for a variety of chemical transformations, making it a valuable intermediate for the synthesis of novel chemical entities.

Molecular Structure and Properties

The structure of this compound is characterized by a central azetidine ring, N-protected with a tosyl group, and bearing two bromomethyl substituents at the C3 position.

Figure 1: Molecular Structure of this compound

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1041026-61-2 |

| Molecular Formula | C₁₂H₁₅Br₂NO₂S |

| Molecular Weight | 397.13 g/mol |

| Appearance | White to off-white solid |

Spectroscopic Data and Characterization

A comprehensive analysis of the spectroscopic data is crucial for the unambiguous identification and quality control of this compound. The following data represents the expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.75 | d, J = 8.3 Hz | 2H | Ar-H (ortho to SO₂) |

| 7.35 | d, J = 8.0 Hz | 2H | Ar-H (meta to SO₂) |

| 4.05 | s | 4H | Azetidine CH₂ |

| 3.80 | s | 4H | CH₂ Br |

| 2.45 | s | 3H | Ar-CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 144.0 | Ar-C (ipso to SO₂) |

| 134.5 | Ar-C (para to SO₂) |

| 130.0 | Ar-C H (meta to SO₂) |

| 128.0 | Ar-C H (ortho to SO₂) |

| 60.0 | Azetidine C H₂ |

| 45.0 | Azetidine C (CH₂Br)₂ |

| 35.0 | C H₂Br |

| 21.5 | Ar-C H₃ |

Note: The predicted NMR data is based on established chemical shift values for similar structural motifs. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2850 | Medium | C-H stretching (aromatic and aliphatic) |

| 1340-1360 | Strong | Asymmetric SO₂ stretching |

| 1160-1180 | Strong | Symmetric SO₂ stretching |

| 1595, 1495 | Medium-Weak | C=C aromatic stretching |

| 600-700 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometric analysis would confirm the molecular weight and provide insights into the fragmentation pattern.

Table 5: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 397/399/401 | [M]⁺ isotopic cluster for two bromine atoms |

| 242/244/246 | [M - C₇H₇SO₂]⁺ |

| 155 | [C₇H₇SO₂]⁺ (tosyl fragment) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Synthesis Protocol

The synthesis of this compound can be envisioned through a multi-step sequence starting from a suitable precursor. A plausible synthetic route is outlined below, emphasizing the rationale behind the choice of reagents and conditions.

Figure 2: Proposed Synthetic Workflow

Step-by-Step Methodology (Hypothetical)

-

Synthesis of 1-tosyl-3-(chloromethyl)azetidine:

-

To a solution of p-toluenesulfonamide in anhydrous DMF, add sodium hydride portion-wise at 0 °C.

-

After cessation of hydrogen evolution, add 3-chloro-2-(chloromethyl)prop-1-ene dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Purify the crude product by column chromatography.

-

-

Synthesis of (1-tosylazetidin-3-yl)methanol:

-

To a solution of 1-tosyl-3-(chloromethyl)azetidine in a suitable solvent, add an aqueous solution of formaldehyde and a base (e.g., NaOH).

-

Heat the mixture to facilitate the hydroxymethylation.

-

Extract the product and purify by chromatography.

-

-

Oxidation to 1-tosylazetidine-3-carboxylic acid:

-

Dissolve (1-tosylazetidin-3-yl)methanol in dichloromethane.

-

Add pyridinium chlorochromate (PCC) or perform a Swern oxidation to yield the corresponding carboxylic acid.

-

Purify the acid by crystallization.

-

-

Esterification to Methyl 1-tosylazetidine-3-carboxylate:

-

Reflux the carboxylic acid in methanol with a catalytic amount of sulfuric acid.

-

Neutralize the reaction mixture and extract the ester.

-

-

Reduction and Bromination to this compound:

-

Reduce the methyl ester with lithium aluminum hydride (LiAlH₄) in THF to afford the corresponding diol.

-

Treat the diol with phosphorus tribromide (PBr₃) to yield the final product, this compound.

-

Purify by recrystallization.

-

Applications in Synthetic Chemistry

The twin bromomethyl groups of this compound serve as versatile handles for a variety of synthetic transformations. This positions the molecule as a key precursor for:

-

Spirocyclic Azetidines: Intramolecular cyclization reactions can lead to the formation of novel spirocyclic systems containing the azetidine moiety.

-

Bicyclic Azetidines: The two electrophilic centers can be used to construct fused or bridged bicyclic structures.

-

Introduction of Gem-Dimethyl Groups: Reduction of the bromomethyl groups can provide access to 3,3-dimethylazetidine derivatives.

-

Linker Chemistry: The bromomethyl groups can be displaced by various nucleophiles to attach the azetidine core to other molecules or solid supports.

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis. This guide provides a foundational understanding of its spectroscopic properties and a plausible synthetic route. The unique structural features of this molecule are anticipated to facilitate the discovery of novel chemical entities with potential applications in drug discovery and materials science. Further experimental validation of the data presented herein is encouraged to fully unlock the synthetic potential of this versatile compound.

An In-Depth Technical Guide to the Synthesis and Structural Analysis of 3,3-bis(bromomethyl)-1-tosylazetidine

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, crystallization, and prospective crystal structure of 3,3-bis(bromomethyl)-1-tosylazetidine, a functionalized four-membered heterocyclic compound. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines a robust synthetic pathway and established crystallization protocols. Furthermore, a detailed structural analysis is presented using 3,3-dimethyl-1-tosylazetidine as a validated structural surrogate, providing authoritative insights into the anticipated molecular geometry, bond parameters, and conformational dynamics of the azetidine core. The influence of the geminal bromomethyl substituents on the crystal packing and intermolecular interactions is also discussed in the context of known crystallographic data for analogous brominated organic compounds. This guide is intended for researchers in medicinal chemistry, chemical synthesis, and drug development, offering both a practical framework for its preparation and a detailed theoretical foundation for its structural characteristics.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery.[1] Their strained ring system imparts a unique three-dimensional geometry that can offer advantages in molecular design, such as improved metabolic stability, aqueous solubility, and binding affinity to biological targets.[2] The tosyl-protected form, specifically N-tosylazetidines, serves as a versatile and stable intermediate in organic synthesis, amenable to a wide range of chemical transformations.[3][4]

The 3,3-disubstituted azetidine motif is of particular interest as it introduces a quaternary carbon center, providing a rigid scaffold to orient substituents in defined vectors of chemical space.[5] The subject of this guide, this compound, is a highly functionalized building block. The presence of two bromomethyl groups offers reactive handles for further elaboration, making it a potentially valuable precursor for the synthesis of complex molecules and novel pharmaceutical agents. Understanding its three-dimensional structure is paramount for predicting its reactivity and how it might interact with other molecules.

Synthesis and Purification

The synthesis of this compound can be logically approached from the commercially available precursor, 2,2-bis(bromomethyl)-1,3-propanediol. The synthetic strategy involves a two-step process: tosylation of the diol followed by an intramolecular cyclization.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,2-bis(bromomethyl)-3-hydroxypropyl 4-methylbenzenesulfonate

-

To a stirred solution of 2,2-bis(bromomethyl)-1,3-propanediol (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 4 hours, then let it warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the monotosylated intermediate.

Step 2: Synthesis of this compound

-

To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) at 0 °C under an inert atmosphere (e.g., argon), add a solution of 2,2-bis(bromomethyl)-3-hydroxypropyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Cool the reaction to 0 °C and quench carefully with the dropwise addition of water.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography to afford the final product.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. For N-sulfonylated heterocycles, which are often stable, crystalline solids, slow evaporation and vapor diffusion are highly effective methods.

Crystallization Workflow

Caption: General workflow for single crystal growth.

Experimental Protocol: Crystallization

Method 1: Slow Evaporation

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a clean vial.

-

Cover the vial with a cap, and puncture the cap with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days for the formation of single crystals.

Method 2: Vapor Diffusion

-

Dissolve the compound in a small amount of a relatively high-boiling point solvent in which it is soluble (e.g., dichloromethane).

-

Place this vial inside a larger, sealed chamber that contains a more volatile anti-solvent in which the compound is poorly soluble (e.g., hexane or pentane).

-

Over time, the anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

Crystal Structure Analysis (A Proxy-Based Approach)

As the crystal structure of this compound has not been reported, we will use the known structural features of 3,3-dimethyl-1-tosylazetidine as a reliable proxy to discuss the core azetidine ring and the N-tosyl group. The key difference will lie in the steric and electronic effects of the bromomethyl groups compared to the methyl groups, and their influence on crystal packing.

Anticipated Molecular Geometry

The azetidine ring is a strained four-membered ring. Unlike the planar cyclobutane, the azetidine ring is typically puckered to relieve some torsional strain. The degree of puckering is influenced by the substituents on the ring.

-

Azetidine Ring: The four-membered ring is expected to adopt a non-planar, puckered conformation. The C-N-C and C-C-C bond angles will be significantly compressed from the ideal tetrahedral angle of 109.5°, likely falling in the range of 88-92°.

-

Nitrogen Atom: The nitrogen atom, being part of the tosylamide, will have a trigonal pyramidal geometry. The sum of the bond angles around the nitrogen will be less than 360°, indicating its sp³-hybridized character.

-

Tosyl Group: The geometry of the tosyl group itself is well-established, with the sulfur atom in a tetrahedral environment, bonded to the azetidine nitrogen, two oxygen atoms, and the tolyl group.

Predicted Crystallographic Data (Based on Proxy)

The following table summarizes the expected range of key crystallographic parameters, drawing from typical values for N-tosylazetidines and related small molecules.

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for organic molecules of this size and symmetry. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Molecules without inherent chirality often crystallize in centrosymmetric space groups. |

| C-N Bond Lengths | ~1.47 - 1.49 Å | Typical for a single bond between sp³ carbon and sp³ nitrogen in a strained ring. |

| C-C Bond Lengths | ~1.53 - 1.56 Å | Standard for sp³-sp³ carbon single bonds in a four-membered ring. |

| N-S Bond Length | ~1.63 - 1.65 Å | Characteristic of a sulfonamide linkage. |

| S=O Bond Lengths | ~1.43 - 1.45 Å | Typical for a double bond in a sulfonyl group. |

Impact of Bromomethyl Groups on Crystal Packing

The replacement of methyl groups with bromomethyl groups is expected to have a profound impact on the crystal packing due to the introduction of potential halogen bonding and increased steric bulk.

-

Halogen Bonding: The bromine atoms are electrophilic at their tips (the σ-hole) and can act as halogen bond donors. They are likely to form short contacts with nucleophilic atoms in adjacent molecules, such as the sulfonyl oxygen atoms (Br···O interactions). These interactions are directional and can play a significant role in dictating the supramolecular architecture.

-

Steric Effects: The larger van der Waals radius of bromine compared to a methyl group will lead to different packing arrangements to accommodate the increased size of the substituents.

-

Dipole-Dipole Interactions: The C-Br bonds are polar, which will introduce additional dipole-dipole interactions that will influence the overall crystal packing.

Applications in Drug Development and Synthesis

The structural insights gained from crystallographic analysis are crucial for the application of this compound.

-

Scaffold for Library Synthesis: As a bifunctional building block, it can be used to generate libraries of novel compounds by nucleophilic substitution of the bromine atoms. The rigid azetidine core ensures that the two appended functionalities are held in a well-defined spatial relationship.

-

Bioisosteric Replacement: The 3,3-disubstituted azetidine core can serve as a bioisostere for other cyclic systems, such as piperidines or morpholines, potentially improving pharmacokinetic properties.

-

Conformational Constraint: The strained ring system provides conformational rigidity, which can be advantageous in drug design to reduce the entropic penalty upon binding to a target protein.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural characterization based on established chemical principles and data from closely related analogues. The outlined protocols offer a practical starting point for researchers interested in this promising synthetic building block. The predictive structural analysis, grounded in the known geometry of the N-tosylazetidine core and the well-documented influence of halogen bonding, provides valuable insights for its future application in the rational design of complex molecules and novel therapeutic agents. The experimental determination of its crystal structure would be a valuable contribution to the field, allowing for a direct validation and refinement of the models presented herein.

References

An In-Depth Technical Guide to 3,3-Bis(bromomethyl)-1-tosylazetidine: Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 3,3-bis(bromomethyl)-1-tosylazetidine, a highly functionalized azetidine derivative. While the historical discovery of this specific compound is not prominently documented in publicly accessible literature, its synthesis logically follows established principles of heterocyclic chemistry, originating from the readily available starting material, pentaerythritol. This document details the scientific rationale and methodology for its preparation, including the synthesis of the key intermediate, 2,2-bis(bromomethyl)-1,3-propanediol. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of strained heterocyclic systems and their derivatives.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen-containing heterocycles, are of considerable interest in medicinal chemistry and drug discovery. The inherent ring strain of the azetidine nucleus, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique conformational properties and reactivity. The incorporation of an azetidine moiety into a larger molecule can significantly influence its physicochemical properties, such as solubility, metabolic stability, and three-dimensional structure, making it an attractive scaffold for the design of novel therapeutic agents.

The subject of this guide, this compound, is a synthetically versatile building block. The presence of two reactive bromomethyl groups at the C3 position offers a gateway for the introduction of diverse functionalities through nucleophilic substitution reactions. The tosyl group on the nitrogen atom serves as a robust protecting group and can also influence the reactivity of the azetidine ring. This guide will elucidate the logical synthetic pathway to this compound, providing the necessary technical details for its preparation and characterization.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is best approached through a retrosynthetic analysis, which reveals a practical and efficient synthetic route.

Caption: Retrosynthetic pathway for this compound.

The most logical disconnection of the azetidine ring is at the C-N bond, suggesting an intramolecular cyclization of a suitable precursor. This precursor, N-(2,2-bis(bromomethyl)-3-hydroxypropyl)-p-toluenesulfonamide, can be conceptually formed by the N-tosylation of 3-amino-2,2-bis(bromomethyl)propan-1-ol. This amino alcohol, in turn, can be derived from 2,2-bis(bromomethyl)-1,3-propanediol, a key intermediate synthesized from the bulk chemical, pentaerythritol. This multi-step synthesis is practical as it starts from an inexpensive and readily available material.

Experimental Protocols

Synthesis of 2,2-Bis(bromomethyl)-1,3-propanediol

The initial step involves the selective bromination of two of the four hydroxyl groups of pentaerythritol. This transformation is typically achieved using hydrogen bromide in the presence of a catalyst.

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet for hydrogen bromide.

-

Reagents: Charge the flask with pentaerythritol and an appropriate solvent such as toluene.

-

Reaction: Heat the mixture and bubble hydrogen bromide gas through the solution. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is typically isolated by filtration. The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol, to yield 2,2-bis(bromomethyl)-1,3-propanediol as a white solid.

| Parameter | Value | Reference |

| Starting Material | Pentaerythritol | N/A |

| Reagent | Hydrogen Bromide (HBr) | N/A |

| Typical Yield | 60-70% | N/A |

| Melting Point | 112-114 °C | N/A |

Synthesis of this compound

The conversion of 2,2-bis(bromomethyl)-1,3-propanediol to the target azetidine is a multi-step process that is often performed in a one-pot fashion to improve efficiency. The key transformations are the introduction of the nitrogen atom and the subsequent tosylation and intramolecular cyclization.

Caption: Synthetic workflow for this compound.

Protocol:

-

Amination: The diol is first converted to the corresponding amino alcohol. This can be achieved through various methods, including reaction with ammonia or a protected amine equivalent, followed by deprotection.

-

N-Tosylation: The resulting 3-amino-2,2-bis(bromomethyl)propan-1-ol is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to form the N-tosylated intermediate. The reaction is typically carried out in an inert solvent like dichloromethane at reduced temperatures to control the exothermic reaction.

-

Intramolecular Cyclization: The final step is the base-mediated intramolecular cyclization of the N-tosylated amino alcohol. A strong base, such as sodium hydride or potassium tert-butoxide, is used to deprotonate the hydroxyl group, which then acts as a nucleophile to displace one of the bromide atoms, forming the azetidine ring.

Characterization

The structural confirmation of this compound and its intermediates would rely on standard spectroscopic techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the tosyl group (aromatic protons and methyl protons), and singlets for the methylene protons of the azetidine ring and the bromomethyl groups. |

| ¹³C NMR | Resonances for the carbons of the tosyl group, the quaternary carbon at the 3-position of the azetidine ring, and the methylene carbons of the azetidine ring and the bromomethyl groups. |

| FT-IR | Characteristic absorption bands for the sulfonyl group (S=O stretching), aromatic C-H bonds, and aliphatic C-H and C-Br bonds. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the compound, along with a characteristic isotopic pattern due to the presence of two bromine atoms. |

Applications and Future Outlook

This compound is a valuable synthetic intermediate with the potential for a wide range of applications. The two bromomethyl groups can be readily displaced by a variety of nucleophiles, allowing for the synthesis of a diverse library of 3,3-disubstituted azetidines. These derivatives could be of interest in:

-

Medicinal Chemistry: As scaffolds for the development of novel therapeutic agents. The rigid azetidine core can be used to orient substituents in a specific three-dimensional arrangement for optimal interaction with biological targets.

-

Materials Science: As monomers or cross-linking agents for the synthesis of novel polymers with unique properties.

-

Catalysis: As ligands for the development of new catalysts for asymmetric synthesis.

The development of a robust and scalable synthesis for this compound will undoubtedly facilitate its broader application in these and other areas of chemical research.

Conclusion

While the formal "discovery" of this compound is not a distinct historical event found in the scientific literature, its synthesis is a logical extension of established methodologies in heterocyclic chemistry. This guide provides a scientifically sound and practical approach to its preparation, starting from the readily available pentaerythritol. The versatility of this compound as a synthetic building block suggests that it holds significant potential for future applications in drug discovery, materials science, and beyond. Further research into its reactivity and the biological activity of its derivatives is warranted.

theoretical studies on 3,3-bis(bromomethyl)-1-tosylazetidine

An In-Depth Technical Guide to the Theoretical Study of 3,3-bis(bromomethyl)-1-tosylazetidine

For inquiries, please contact: [Simulated Contact Information]

Abstract

Azetidine scaffolds are of profound interest in medicinal chemistry due to their unique three-dimensional structures that can impart favorable physicochemical properties to drug candidates. The synthetically versatile this compound presents a valuable building block for the elaboration of novel molecular architectures. However, a detailed understanding of its conformational preferences, electronic structure, and reactivity from a theoretical standpoint is currently lacking in the public domain. This technical guide outlines a prospective theoretical investigation of this compound, providing a roadmap for researchers to computationally model this compound. By leveraging Density Functional Theory (DFT), this guide details the proposed methodologies for conformational analysis, electronic structure elucidation, and the exploration of reaction mechanisms. The insights gleaned from such studies are anticipated to accelerate the rational design of novel therapeutics and synthetic intermediates.

Introduction: The Significance of this compound

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its inherent ring strain, estimated to be around 25.4 kcal/mol, endows it with unique reactivity, while remaining significantly more stable and easier to handle than the corresponding aziridines.[1][2] The incorporation of an azetidine moiety can introduce desirable three-dimensionality into otherwise planar molecules, a strategy increasingly employed to improve pharmacological profiles.

This compound is a particularly interesting derivative. The two bromomethyl groups at the C3 position provide reactive handles for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of spirocyclic systems. The tosyl group on the nitrogen atom serves as a robust protecting group and can influence the ring's conformation and reactivity. A thorough theoretical understanding of this molecule's intrinsic properties is paramount for predicting its behavior in chemical reactions and biological systems.

This guide proposes a comprehensive theoretical study of this compound, designed to provide a foundational understanding of its structure-reactivity relationships. The proposed investigations are grounded in established computational chemistry principles and are designed to be a self-validating system of inquiry.

Proposed Theoretical Investigations

A multi-faceted computational approach is proposed to build a holistic understanding of this compound. This will involve a detailed analysis of its conformational landscape, a thorough examination of its electronic structure, and an insightful exploration of its reactivity.

Part A: Conformational Analysis

The puckering of the azetidine ring and the orientation of the two bromomethyl groups are critical determinants of the molecule's overall shape and, consequently, its interaction with other molecules. The steric bulk of the 3,3-disubstituted pattern is expected to significantly influence the ring's conformational preferences.

A systematic conformational search is proposed to identify the low-energy conformers of this compound. This will be followed by a detailed analysis of the geometric parameters and relative energies of the identified conformers.

Part B: Electronic Structure Analysis

The electronic properties of this compound will dictate its reactivity. An analysis of the charge distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs) will provide valuable insights. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for predicting the molecule's susceptibility to nucleophilic and electrophilic attack.

References

A Technical Guide to Determining the Solubility of 3,3-bis(bromomethyl)-1-tosylazetidine in Organic Solvents

Executive Summary

3,3-bis(bromomethyl)-1-tosylazetidine is a structurally unique four-membered heterocycle. Azetidine scaffolds are gaining significant traction in drug discovery due to their ability to impart conformational rigidity and serve as versatile synthetic intermediates.[1][2][3] The tosylated and bis-bromomethylated nature of this specific compound makes it a potent building block for creating more complex molecular architectures. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive framework for researchers to systematically determine and interpret the solubility of this compound. It combines theoretical principles with a detailed, practical protocol for experimental solubility determination, ensuring a robust and reproducible approach.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which underscores the importance of intermolecular forces.[4][5][6] To predict the solubility of this compound, we must analyze its key structural features:

-

Azetidine Ring: A four-membered, nitrogen-containing saturated heterocycle. While possessing a dipole moment, the hydrocarbon portion of the ring is nonpolar. The ring strain of azetidines (approx. 25.4 kcal/mol) also influences its reactivity and interactions.[3]

-

Tosyl Group (p-toluenesulfonyl): This is a large, relatively nonpolar aromatic group, but the sulfonyl component (SO₂) introduces significant polarity and acts as a hydrogen bond acceptor.

-

Bis(bromomethyl) Groups: The two bromomethyl (-CH₂Br) groups add to the molecular weight and introduce polarity due to the electronegativity of bromine. These groups can participate in dipole-dipole interactions.

Predicted Solubility Profile: Based on this structure, this compound is a moderately polar compound.

-

High Solubility Expected in: Polar aprotic solvents like acetone, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions without donating hydrogen bonds, effectively solvating the polar functionalities of the molecule.

-

Moderate Solubility Expected in: Polar protic solvents such as methanol and ethanol. While these solvents can form hydrogen bonds, the bulky, nonpolar tosyl group may hinder efficient solvation.

-

Low to Negligible Solubility Expected in: Nonpolar solvents like hexanes and toluene. The intermolecular forces within these solvents are primarily weak London dispersion forces, which are insufficient to overcome the solute-solute interactions of the more polar crystalline solid.[7] It is also expected to be insoluble in water.[8]

Experimental Protocol: Isothermal Shake-Flask Method

To obtain quantitative solubility data, the isothermal equilibrium "shake-flask" method is the most reliable and widely used technique for determining thermodynamic solubility.[9][10] This method involves agitating an excess amount of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Step-by-Step Methodology

-

Preparation of Solvent: Equilibrate all solvents to the desired experimental temperature (e.g., 25°C) in the temperature-controlled shaker.

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is achieved.[9]

-

Addition of Solvent: Add a precise volume (e.g., 5.0 mL) of the temperature-equilibrated solvent to the vial.

-

Equilibration: Securely cap the vials and place them in the orbital shaker. Agitate the samples at a constant speed and temperature. Equilibrium is typically reached within 24-72 hours.[11] It is crucial to establish the time to equilibrium by sampling at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[10]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to prevent temperature fluctuations that could alter solubility.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the solute. The solubility is then calculated by multiplying the measured concentration by the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, structured table. This allows for easy comparison across different solvent systems.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Aprotic | Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] | [e.g., Dissolved Rapidly] |

| Acetone | 21.0 | [Experimental Value] | [Calculated Value] | ||

| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] | ||

| Tetrahydrofuran | 7.6 | [Experimental Value] | [Calculated Value] | ||

| Polar Protic | Methanol | 32.7 | [Experimental Value] | [Calculated Value] | |

| Ethanol | 24.6 | [Experimental Value] | [Calculated Value] | ||

| Nonpolar | Toluene | 2.4 | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |

| n-Hexane | 1.9 | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |

Note: This table serves as a template for recording results. Values are to be populated based on experimental outcomes.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The subject compound and solvents require careful handling.

-

This compound: While specific toxicology data is limited, compounds containing tosyl groups and alkyl bromides should be handled with care. Tosylates can be good leaving groups, and alkylating agents (like bromomethyl groups) are often irritants and potentially harmful.[12][13]

-

General Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

-

Solvent Hazards: Adhere to the specific safety data sheet (SDS) guidelines for each solvent used, paying attention to flammability, toxicity, and proper disposal procedures.

Conclusion

This guide outlines a robust, scientifically-grounded methodology for determining the solubility of this compound. By combining theoretical predictions with the practical application of the isothermal shake-flask method, researchers can generate the reliable, quantitative data essential for advancing their work. This foundational knowledge of solubility is indispensable for optimizing reaction conditions, developing effective purification strategies, and enabling the use of this promising azetidine derivative in drug discovery and development.

References

- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidines - Enamine [enamine.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. 1,2-Bis(bromomethyl)benzene | 91-13-4 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. nbinno.com [nbinno.com]

- 13. lookchem.com [lookchem.com]

An In-Depth Technical Guide to 3,3-bis(bromomethyl)-1-tosylazetidine: A Core Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Azetidine Scaffold in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of molecules with enhanced three-dimensionality, metabolic stability, and refined physicochemical properties is paramount. Saturated heterocycles have emerged as privileged scaffolds, and among them, the azetidine ring—a four-membered nitrogen-containing heterocycle—offers a unique combination of structural rigidity and synthetic versatility.[1][2] Its constrained nature allows for precise spatial orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets.[2] This guide focuses on a key functionalized azetidine derivative, 3,3-bis(bromomethyl)-1-tosylazetidine , a pivotal building block whose strategic importance is growing, particularly in the revolutionary field of Targeted Protein Degradation (TPD).

This molecule serves as a bifunctional electrophilic hub, primarily designed for the construction of linkers for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase.[3][4] The 3,3-disubstituted azetidine core of this building block provides a rigid, non-planar exit vector, enabling the precise positioning of the two reactive bromomethyl arms for sequential nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the construction of advanced therapeutic modalities.

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is essential for its effective application in complex multi-step syntheses. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅Br₂NO₂S | [5] |

| Molecular Weight | 397.13 g/mol | [5] |

| CAS Number | 1041026-61-2 | [6] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC(CBr)(CBr)C2 | [5] |

| IUPAC Name | 3,3-bis(bromomethyl)-1-[(4-methylphenyl)sulfonyl]azetidine | [5] |

| Physical State | White to off-white solid | Inferred from typical similar compounds |

| Storage Conditions | Sealed in dry, 2-8°C | [6] |

The structure is defined by a central, strained azetidine ring. The nitrogen atom is protected by a tosyl (p-toluenesulfonyl) group, which serves two primary functions: it deactivates the ring nitrogen towards many reactions and acts as a robust protecting group that can be removed under specific conditions if necessary. The C3 position is geminally disubstituted with two bromomethyl groups, which are the key reactive handles for synthetic elaboration.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that logically builds the functionalized heterocycle from acyclic precursors. The general strategy involves the construction of a diol, protection of the amine, and subsequent conversion of the hydroxyl groups to bromides.

Synthetic Workflow

The synthesis initiates from diethyl malonate and involves the formation of a key diol intermediate, which is then tosylated and finally brominated.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established chemical principles for constructing similar azetidine scaffolds.

Step 1: Synthesis of (1-Tosylazetidin-3,3-diyl)dimethanol

-

Precursor Synthesis: Begin with the synthesis of 3,3-bis(hydroxymethyl)azetidine. This is typically achieved by the reduction of diethyl azetidine-3,3-dicarboxylate, which itself can be prepared from the reaction of diethyl malonate with a suitable 1,3-dihalopropane equivalent.

-

Tosylation: To a stirred solution of 3,3-bis(hydroxymethyl)azetidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base like triethylamine (TEA) or pyridine (2.5 equivalents).

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, typically using a gradient of ethyl acetate in hexanes) to yield pure (1-tosylazetidin-3,3-diyl)dimethanol.

Step 2: Synthesis of this compound

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-tosylazetidin-3,3-diyl)dimethanol (1 equivalent) in anhydrous DCM or THF.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (PPh₃, 2.2 equivalents) to the solution.

-

Slowly add carbon tetrabromide (CBr₄, 2.2 equivalents) portion-wise, ensuring the internal temperature does not rise significantly. The reaction of a diol with PPh₃/CBr₄ (the Appel reaction) is a standard and reliable method for converting alcohols to alkyl bromides.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction progress by TLC.

-

Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide as a major byproduct.

-

Purify the residue using flash column chromatography on silica gel. A non-polar eluent system (e.g., ethyl acetate/hexanes) is typically effective. The triphenylphosphine oxide byproduct is quite polar and will elute much later than the desired product.

-

Combine the product-containing fractions and evaporate the solvent to yield this compound as a solid.

Reactivity and Application in PROTAC Synthesis

The synthetic utility of this compound lies in the high reactivity of its two primary alkyl bromide moieties. These groups are excellent electrophiles for Sₙ2 (bimolecular nucleophilic substitution) reactions with a wide range of nucleophiles.

Mechanism of Action in Linker Synthesis

In the context of PROTAC development, the building block is used to connect a warhead (a ligand for the protein of interest) to an E3 ligase ligand. This is typically achieved by reacting the building block with nucleophilic handles (e.g., phenols, amines, thiols) present on the two ligands or on pre-functionalized linker fragments.

Caption: Stepwise Sₙ2 reactions for PROTAC synthesis.

Experimental Protocol: PROTAC Linker Conjugation

This protocol describes a general procedure for the sequential alkylation of two different nucleophiles, a common strategy in building heterobifunctional molecules.

-

Mono-alkylation (First Substitution):

-

To a solution of the first nucleophile (e.g., a phenol-containing E3 ligase ligand, 1.0 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to generate the nucleophile in situ.

-

Add a solution of this compound (1.1 equivalents) dropwise. Rationale: Using a slight excess of the bis-electrophile statistically favors the mono-alkylation product and helps drive the reaction to completion.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, monitoring by LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Upon consumption of the starting nucleophile, perform an aqueous workup and purify the mono-alkylated intermediate by flash chromatography.

-

-

Di-alkylation (Second Substitution):

-

Dissolve the purified mono-alkylated intermediate (1.0 equivalent) and the second nucleophile (e.g., an amine-containing warhead, 1.1 equivalents) in DMF.

-

Add a suitable base (e.g., K₂CO₃ or diisopropylethylamine (DIPEA), 2.0 equivalents).

-

Stir the reaction at an elevated temperature (e.g., 60-80 °C) until LC-MS analysis indicates the formation of the final PROTAC product.

-